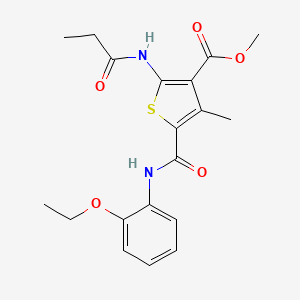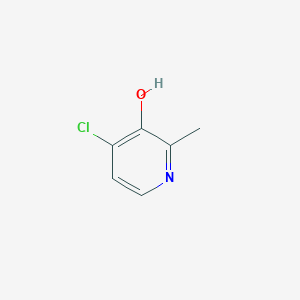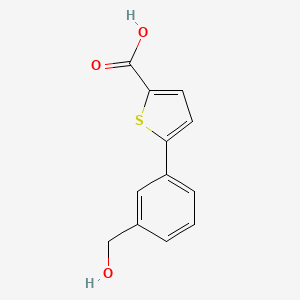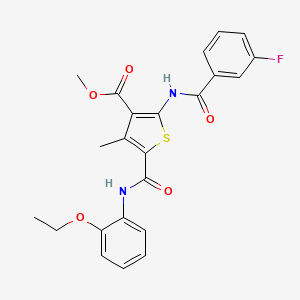![molecular formula C30H47Cl2N5O7S B12078018 1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12078018.png)
1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VH 032 amide-PEG3-amine is a functionalized von-Hippel-Lindau protein ligand. It is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. This compound incorporates an E3 ligase ligand and a polyethylene glycol linker, making it ready for conjugation to a target protein ligand .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of VH 032 amide-PEG3-amine involves multiple steps, starting with the functionalization of the von-Hippel-Lindau ligand. The process typically includes the following steps:
Functionalization of von-Hippel-Lindau Ligand: The von-Hippel-Lindau ligand is functionalized with a terminal carboxyl group.
PEG Linker Attachment: A polyethylene glycol linker is attached to the functionalized von-Hippel-Lindau ligand.
Amine Conjugation: The final step involves the conjugation of an amine group to the PEG linker
Industrial Production Methods
Industrial production methods for VH 032 amide-PEG3-amine are not widely documented. the synthesis generally follows the same multi-step process as described above, with optimization for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
VH 032 amide-PEG3-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Conjugation Reactions: The PEG linker allows for conjugation to other molecules, such as target protein ligands.
Common Reagents and Conditions
Reagents: Common reagents include carboxyl-activated von-Hippel-Lindau ligand, polyethylene glycol, and amine-containing compounds.
Conditions: Typical conditions involve mild temperatures and neutral pH to maintain the integrity of the functional groups.
Major Products
The major product formed from these reactions is the VH 032 amide-PEG3-amine itself, which is used as a building block for further conjugation in PROTAC development .
Aplicaciones Científicas De Investigación
VH 032 amide-PEG3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs.
Biology: Facilitates the targeted degradation of specific proteins within cells.
Medicine: Potential therapeutic applications in cancer treatment by degrading oncogenic proteins.
Industry: Utilized in the development of novel drug delivery systems .
Mecanismo De Acción
VH 032 amide-PEG3-amine exerts its effects by hijacking the von-Hippel-Lindau E3 ubiquitin ligase component. This leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Comparación Con Compuestos Similares
Similar Compounds
VH 032 amide-PEG2-acid: Similar structure but with a shorter PEG linker.
Pomalidomide-PEG1-CO2H: Another PROTAC building block with a different ligand and linker structure.
Uniqueness
VH 032 amide-PEG3-amine is unique due to its specific combination of the von-Hippel-Lindau ligand, PEG3 linker, and terminal amine group. This combination allows for efficient conjugation and targeted protein degradation, making it a valuable tool in PROTAC research and development .
Propiedades
Fórmula molecular |
C30H47Cl2N5O7S |
|---|---|
Peso molecular |
692.7 g/mol |
Nombre IUPAC |
1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C30H45N5O7S.2ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H |
Clave InChI |
JUGLITFMQVMQDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12077936.png)
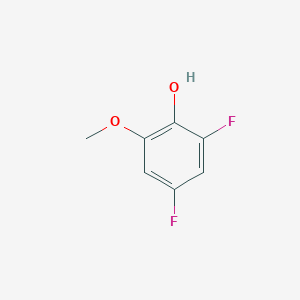

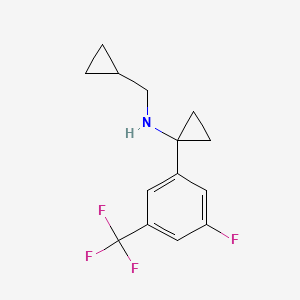

amine](/img/structure/B12077969.png)
![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)

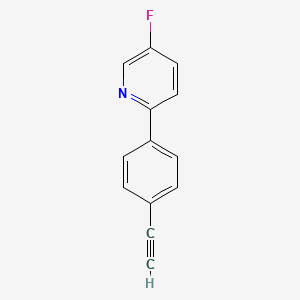
![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)
